N1-(3-acetamidophenyl)-N2-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)oxalamide
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Overview
Description
N1-(3-acetamidophenyl)-N2-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)oxalamide is a complex organic compound that features a combination of aromatic and heterocyclic structures. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of both acetamido and thiazole groups suggests it may exhibit unique biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-acetamidophenyl)-N2-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)oxalamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Acetamidation: The 3-acetamidophenyl group can be introduced through the acetylation of aniline derivatives using acetic anhydride in the presence of a base like pyridine.
Oxalamide Formation: The final step involves the coupling of the acetamidophenyl and thiazole moieties through an oxalamide linkage. This can be achieved by reacting the appropriate amines with oxalyl chloride under anhydrous conditions, followed by neutralization with a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, which can be catalyzed by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the nitro or carbonyl groups within the molecule, using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or nucleophiles (e.g., amines, alcohols).
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, alcohols).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, N1-(3-acetamidophenyl)-N2-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)oxalamide can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Biologically, this compound may exhibit antimicrobial, antifungal, or anticancer properties due to the presence of the thiazole ring, which is known for its biological activity. It can be used in the development of new pharmaceuticals or as a tool in biochemical research.
Medicine
In medicine, the compound’s potential therapeutic effects can be explored, particularly in the treatment of infections or cancer. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
Industrially, this compound can be used in the production of specialty chemicals, polymers, or as a precursor for other valuable compounds.
Mechanism of Action
The mechanism of action of N1-(3-acetamidophenyl)-N2-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, potentially inhibiting their activity. The acetamido group may enhance binding affinity through hydrogen bonding or other interactions. The exact pathways and targets would depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
N1-(3-acetamidophenyl)-N2-(2-phenylethyl)oxalamide: Lacks the thiazole ring, which may reduce its biological activity.
N1-(3-acetamidophenyl)-N2-(2-(4-methylthiazol-5-yl)ethyl)oxalamide: Similar structure but without the phenyl group on the thiazole ring, potentially altering its chemical and biological properties.
N1-(3-acetamidophenyl)-N2-(2-(2-phenylthiazol-5-yl)ethyl)oxalamide: Differs in the position of the methyl group on the thiazole ring, which can affect its reactivity and interactions.
Uniqueness
N1-(3-acetamidophenyl)-N2-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)oxalamide is unique due to the combination of its functional groups and the specific arrangement of its aromatic and heterocyclic rings. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and application in various fields.
Properties
IUPAC Name |
N'-(3-acetamidophenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-14-19(30-22(24-14)16-7-4-3-5-8-16)11-12-23-20(28)21(29)26-18-10-6-9-17(13-18)25-15(2)27/h3-10,13H,11-12H2,1-2H3,(H,23,28)(H,25,27)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLFJSGTDIMGKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)CCNC(=O)C(=O)NC3=CC=CC(=C3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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